2-(3-((2,6-Dimethylphenoxy)methyl)-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(3-((2,6-Dimethylphenoxy)methyl)-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2,6-Dimethylphenoxy)methyl)-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylphenol, 4-methoxybenzaldehyde, and furan-2-carbaldehyde. The synthesis may involve:
Condensation Reactions: Combining aldehydes with amines to form imines.
Cyclization: Formation of the quinazolinone ring through intramolecular reactions.
Substitution Reactions: Introducing various functional groups to the core structure.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They often include modified quinazolinone derivatives with potential biological activities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in various biological pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family with similar structures.
Phenoxy Compounds: Compounds containing the phenoxy group, which may have similar biological activities.
Uniqueness
What sets 2-(3-((2,6-Dimethylphenoxy)methyl)-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of functional groups, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C29H28N2O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H28N2O4/c1-19-8-6-9-20(2)27(19)35-18-22-16-21(13-14-26(22)33-3)28-30-25-12-5-4-11-24(25)29(32)31(28)17-23-10-7-15-34-23/h4-16,28,30H,17-18H2,1-3H3 |
InChI Key |
SSMTUGVTULQMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC |
Origin of Product |
United States |
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